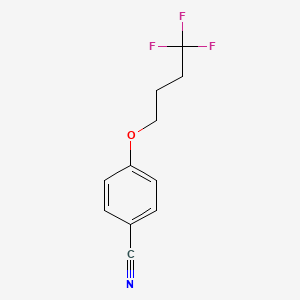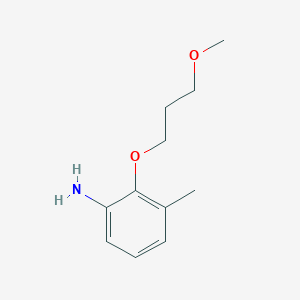
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
描述
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals . The structure of this compound includes an isoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with various functional groups attached to it .
准备方法
The synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde to form an intermediate iminium ion, which then undergoes cyclization to produce the tetrahydroisoquinoline core . Another approach is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent . Industrial production methods often utilize these reactions under optimized conditions to achieve high yields and purity .
化学反应分析
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄) . For example, oxidation of the compound can lead to the formation of quinoline derivatives, while reduction can yield tetrahydroisoquinoline derivatives .
科学研究应用
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid has numerous applications in scientific research. In chemistry, it serves as a building block for the synthesis of various biologically active compounds . In biology and medicine, it is used in the development of drugs targeting neurodegenerative diseases, infectious diseases, and cancer . The compound’s ability to interact with multiple biological targets makes it a valuable tool in drug discovery and development . Additionally, it has applications in the industry as a precursor for the synthesis of complex organic molecules .
作用机制
The mechanism of action of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist of various receptors, enzymes, and ion channels . For instance, it has been shown to modulate the activity of neurotransmitter receptors in the brain, which can have therapeutic effects in the treatment of neurological disorders . The exact molecular targets and pathways involved depend on the specific derivative and its intended application .
相似化合物的比较
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid can be compared with other similar compounds, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid . These compounds share the tetrahydroisoquinoline core but differ in the position and nature of their functional groups . The unique combination of functional groups in this compound imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
属性
IUPAC Name |
2-acetyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8(14)13-5-4-9-2-3-10(12(15)16)6-11(9)7-13/h2-3,6H,4-5,7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTXQXLJNMCOKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2'-Methyl-2-nitro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7974036.png)
![4-Chloro-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7974042.png)

![Methyl({[4-(4,4,4-trifluorobutoxy)phenyl]methyl})amine](/img/structure/B7974060.png)


![1-[4-(4,4,4-Trifluorobutoxy)phenyl]ethan-1-one](/img/structure/B7974080.png)






![3-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7974129.png)
